4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile
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Overview
Description
4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile is an organic compound characterized by the presence of a chloro, trifluoromethyl, and phenoxy group attached to a butanenitrile backbone. This compound is notable for its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile typically involves the reaction of 2-chloro-5-(trifluoromethyl)phenol with butanenitrile under specific conditions. One common method involves the use of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF), to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium carbonate in solvents like DMF.
Oxidation: Oxidizing agents such as potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boron reagents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted phenoxybutanenitriles, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The trifluoromethyl group enhances its lipophilicity, facilitating its interaction with hydrophobic sites in proteins and membranes .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-4-(trifluoromethyl)aniline: Similar in structure but with an aniline group instead of a phenoxybutanenitrile backbone.
4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butane: Lacks the nitrile group, affecting its reactivity and applications.
Uniqueness
4-[2-Chloro-5-(trifluoromethyl)-phenoxy]butanenitrile is unique due to the combination of its functional groups, which confer distinct reactivity and properties.
Properties
IUPAC Name |
4-[2-chloro-5-(trifluoromethyl)phenoxy]butanenitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClF3NO/c12-9-4-3-8(11(13,14)15)7-10(9)17-6-2-1-5-16/h3-4,7H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQBGBPWXIVJIIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)OCCCC#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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